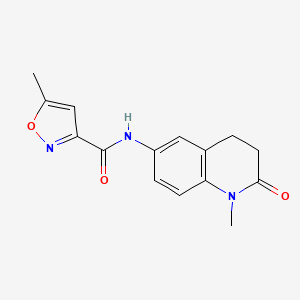

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide

Description

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at the 5-position and a carboxamide linkage to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. The tetrahydroquinolin scaffold is notable for its presence in pharmacologically active compounds, particularly kinase inhibitors and central nervous system (CNS) therapeutics, due to its planar aromatic structure and hydrogen-bonding capabilities . The 1,2-oxazole ring contributes to metabolic stability and enhances bioavailability, making this compound a candidate for drug discovery pipelines.

Properties

IUPAC Name |

5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-9-7-12(17-21-9)15(20)16-11-4-5-13-10(8-11)3-6-14(19)18(13)2/h4-5,7-8H,3,6H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWXNHKMDUTYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with an appropriate isoxazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry

-

Building Block for Complex Molecules:

- This compound serves as a precursor for synthesizing more complex organic molecules.

- It can be utilized as a ligand in coordination chemistry, potentially forming complexes with transition metals.

-

Material Science:

- The structural properties of this compound make it suitable for developing advanced materials such as polymers and nanomaterials.

Biology

- Enzyme Inhibition:

- Research indicates its potential as an enzyme inhibitor, particularly targeting kinases and proteases. This inhibition can modulate various cellular pathways, influencing signal transduction and gene expression.

- Antimicrobial Activity:

Medicine

- Anticancer Potential:

-

Anti-inflammatory Effects:

- Research into the anti-inflammatory effects of this compound suggests it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

Anticancer Studies

A study published in ACS Omega detailed the synthesis and anticancer evaluation of related compounds that share structural similarities with 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. The findings indicated significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | % Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

This data emphasizes the potential of structurally related compounds in cancer therapy .

Antimicrobial Studies

Research on antimicrobial activity revealed that derivatives of this compound showed promising results against multiple bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 6e | Mycobacterium smegmatis | 6.25 |

These results indicate that modifications to the core structure can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-{2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (G871-0187)

A structurally related compound, G871-0187 (reported in a 2025 study), shares the 5-methyl-1,2-oxazole-3-carboxamide group but differs in its substituents. Key distinctions include:

- Core Heterocycle: G871-0187 contains a dihydropyridazine ring, whereas the target compound features a tetrahydroquinolin scaffold.

- Substituents: G871-0187 has a 4-methylphenyl group linked via an ethyl carboxamide bridge, while the target compound’s substituent is directly attached to the tetrahydroquinolin nitrogen.

Table 1: Structural and Hypothetical Property Comparison

Mechanistic Implications

- Target Compound: The tetrahydroquinolin moiety likely enhances binding to enzymes or receptors requiring planar aromatic interactions (e.g., kinases). Its rigidity may improve selectivity over flexible analogs.

- The 4-methylphenyl group may favor hydrophobic binding pockets.

Research Findings and Limitations

- Evidence Gaps : The provided sources lack experimental data (e.g., IC50, pharmacokinetics) for direct comparison. Structural hypotheses are based on general heterocyclic chemistry principles.

Biological Activity

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| IUPAC Name | 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 318.35 g/mol |

| LogP | 0.41 |

| Polar Surface Area | 70 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Anticancer Properties

Research indicates that compounds related to tetrahydroquinoline structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines by interfering with specific cellular pathways. The compound may share similar mechanisms due to its structural features.

A study highlighted that certain tetrahydroquinoline derivatives demonstrated potent activity against human tumor cells by targeting topoisomerase II and inducing apoptosis in cancer cells . The specific activity of 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds with oxazole moieties have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications at various positions on the tetrahydroquinoline and oxazole rings can significantly influence potency and selectivity against biological targets . For example:

- Substituents on the oxazole ring can enhance binding affinity to specific receptors.

- The methyl group at position 5 of the tetrahydroquinoline core may improve lipophilicity and cellular uptake.

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds:

- Antitumor Activity : A derivative similar to the target compound was evaluated against several cancer cell lines (e.g., Mia PaCa-2 and HepG2). Results indicated that modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with a similar structure could induce apoptosis through mitochondrial pathways and inhibit cell proliferation by affecting cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.